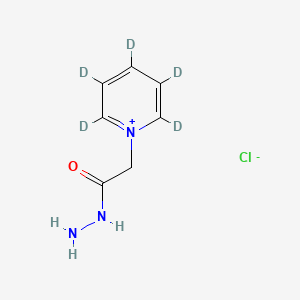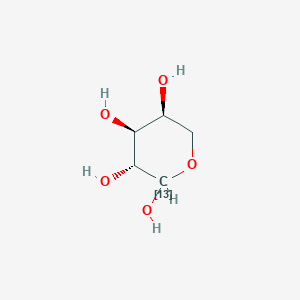
Isomaltopentaose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Isomaltopentaose” is a pentasaccharide composed of five glucose units linked by alpha-1,6-glycosidic bonds This structure is a type of oligosaccharide, which is a carbohydrate polymer made up of a small number of monosaccharides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Isomaltopentaose” typically involves enzymatic or chemical methods. Enzymatic synthesis uses glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. The reaction conditions for enzymatic synthesis often include optimal pH, temperature, and the presence of necessary cofactors.
Chemical synthesis, on the other hand, involves the stepwise addition of glucose units to a growing oligosaccharide chain. This method requires the use of protecting groups to prevent unwanted reactions and ensure the correct glycosidic linkage. The reaction conditions for chemical synthesis include specific solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of “this compound” may involve large-scale enzymatic processes due to their specificity and efficiency. These processes are optimized for high yield and purity, often using bioreactors to control the reaction environment. The final product is then purified using techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
“Isomaltopentaose” can undergo various chemical reactions, including:
Oxidation: The glucose units can be oxidized to form gluconic acid or other oxidized derivatives.
Reduction: The compound can be reduced to form sugar alcohols.
Substitution: Specific hydroxyl groups on the glucose units can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid, bromine water, and enzymes such as glucose oxidase.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Products include gluconic acid and other carboxylic acids.
Reduction: Products include sugar alcohols like sorbitol.
Substitution: Products vary depending on the substituent introduced, such as acetylated or methylated derivatives.
科学的研究の応用
“Isomaltopentaose” has several applications in scientific research:
Chemistry: Used as a model compound to study carbohydrate chemistry and glycosidic bond formation.
Biology: Investigated for its role in cellular processes and as a potential prebiotic.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of bio-based materials and as a food additive for its functional properties.
作用機序
The mechanism by which “Isomaltopentaose” exerts its effects depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing cellular processes such as metabolism and signaling. The molecular targets and pathways involved can vary, but often include carbohydrate-binding proteins and glycosylation pathways.
類似化合物との比較
Similar Compounds
Maltose: A disaccharide composed of two glucose units linked by an alpha-1,4-glycosidic bond.
Isomaltose: A disaccharide with an alpha-1,6-glycosidic bond between two glucose units.
Dextran: A polysaccharide composed of glucose units linked primarily by alpha-1,6-glycosidic bonds.
Uniqueness
“Isomaltopentaose” is unique due to its specific pentasaccharide structure with consecutive alpha-1,6-glycosidic linkages. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
特性
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(32)17(38)22(43)27(53-6)49-3-8-13(34)19(40)24(45)29(55-8)51-5-10-15(36)20(41)25(46)30(56-10)50-4-9-14(35)18(39)23(44)28(54-9)48-2-7-12(33)16(37)21(42)26(47)52-7/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21-,22-,23-,24-,25-,26?,27+,28+,29+,30+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJNEIZIUZSCIE-DQEKYIGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H](C(O5)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-ethoxy-5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8084140.png)






![D-[UL-13C6]glucose](/img/structure/B8084181.png)

![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B8084197.png)

